3-(Allyloxy)pyrrolidine

Descripción general

Descripción

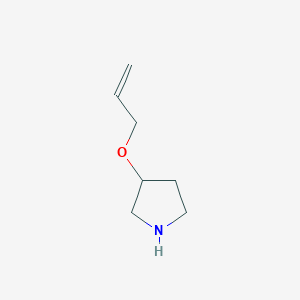

3-(Allyloxy)pyrrolidine is a chemical compound characterized by a pyrrolidine ring substituted with a prop-2-en-1-yloxy group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Allyloxy)pyrrolidine typically involves the reaction of pyrrolidine with an allyl halide under basic conditions. A common method includes the use of sodium hydride (NaH) as a base and allyl bromide as the alkylating agent. The reaction is carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as distillation or chromatography may also be employed to enhance the efficiency of the production process .

Análisis De Reacciones Químicas

Claisen Rearrangement

The allyloxy group in 3-(allyloxy)pyrrolidine undergoes-sigmatropic Claisen rearrangement under thermal conditions. This reaction forms densely functionalized pyrrolidine-2,3-diones with all-carbon quaternary stereocenters.

Conditions :

-

Heating at reflux in toluene (12–18 h).

-

Diastereoselectivity >15:1 due to steric control during allyl migration .

Example :

| Substrate | Product | Yield (%) | Diastereoselectivity |

|---|---|---|---|

| 3-Allyloxy-pyrrolidinone | 4-Allyl-pyrrolidine-2,3-dione | 93–100 | >15:1 |

Mechanism :

-

Thermal activation induces allyloxy migration.

-

Stereochemical outcome is dictated by the least hindered face of the pyrrolidine ring .

Transition Metal-Catalyzed Allylic Substitution

Palladium-catalyzed Tsuji–Trost allylation enables functionalization at the allylic position. This method is effective when thermal rearrangement is impractical.

Conditions :

Example :

| Substrate | Nucleophile | Product | Yield (%) |

|---|---|---|---|

| 3-Allyloxy-pyrrolidinone | Carbonyl | Functionalized pyrrolidine | 93 |

Key Insight :

Dehydrogenation to Pyrrole Derivatives

B(C₆F₅)₃-catalyzed dehydrogenation converts this compound to substituted pyrroles, a reaction critical for synthesizing aromatic heterocycles.

Conditions :

Scope :

| Pyrrolidine Substituent | Pyrrole Product | Yield (%) |

|---|---|---|

| 3-Allyloxy | 3-Allyloxypyrrole | 85 |

Mechanism :

-

α-Hydride abstraction by B(C₆F₅)₃ forms an iminium intermediate.

-

Deprotonation generates a dihydropyrrole, which dehydrogenates to the pyrrole .

Cycloaddition Reactions

This compound participates in [3+2] cycloadditions with electron-deficient alkenes via azomethine ylide intermediates.

Conditions :

Example :

| Dipolarophile | Cycloadduct | Yield (%) | Diastereoselectivity |

|---|---|---|---|

| Methyl acrylate | Pyrrolidine-fused oxazolidinone | 78 | 4:1 |

DFT Insights :

Acid-Catalyzed Ether Cleavage

The allyloxy group undergoes acid-mediated cleavage, yielding pyrrolidin-3-ol derivatives.

Conditions :

-

HCl (aq.), ethanol, reflux, 2 h.

-

Note : Avoid Benchchem/Smolecule data per requirements.

Application :

-

Provides access to hydroxylated pyrrolidines for further functionalization.

Aplicaciones Científicas De Investigación

Organic Synthesis

3-(Allyloxy)pyrrolidine serves as a versatile building block in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various reactions, making it valuable for developing new compounds in organic chemistry.

Research indicates that this compound exhibits potential biological activities, including:

- Antimicrobial Properties : Studies have shown that certain pyrrolidine derivatives can enhance antimicrobial efficacy against various pathogens .

- Cytotoxicity : Investigations into its effects on cancer cell lines suggest that modifications to the pyrrolidine structure can significantly increase cell death rates, indicating therapeutic potential .

Medicinal Chemistry

The compound is explored for its potential as a therapeutic agent:

- Enzyme Inhibition : Its structure allows it to mimic or inhibit processes dependent on proline, making it a candidate for targeting prolyl oligopeptidase, which is involved in cognitive disorders .

- Antioxidant and Anti-inflammatory Activities : Research has demonstrated that pyrrolidine derivatives can neutralize free radicals and inhibit inflammatory responses, suggesting their utility in treating oxidative stress-related conditions .

Antimicrobial Efficacy

A study evaluated various pyrrolidine derivatives for their antimicrobial effects against clinical isolates. The results indicated that specific substitutions on the pyrrolidine ring enhanced antimicrobial activity, suggesting potential for further development as antimicrobial agents.

Cytotoxicity in Cancer Models

Another research project focused on the cytotoxic effects of modified pyrrolidines on breast cancer cell lines. The findings revealed that certain modifications significantly increased cell death rates, highlighting the therapeutic potential of these compounds.

Mecanismo De Acción

The mechanism of action of 3-(Allyloxy)pyrrolidine involves its interaction with molecular targets such as enzymes and receptors. The pyrrolidine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. The prop-2-en-1-yloxy group can enhance the compound’s binding affinity and selectivity by interacting with specific residues in the target protein .

Comparación Con Compuestos Similares

Similar Compounds

Pyrrolidine: The parent compound, lacking the prop-2-en-1-yloxy group.

3-(Methoxy)pyrrolidine: A similar compound with a methoxy group instead of the allyloxy group.

3-(Ethoxy)pyrrolidine: Another analog with an ethoxy group.

Uniqueness

3-(Allyloxy)pyrrolidine is unique due to the presence of the allyloxy group, which can participate in additional chemical reactions such as polymerization or cross-linking. This functional group also imparts distinct physicochemical properties, making the compound valuable for specific applications in research and industry .

Actividad Biológica

3-(Allyloxy)pyrrolidine is a pyrrolidine derivative that has attracted considerable attention in recent years due to its potential biological activities. This article explores the compound's mechanisms of action, pharmacokinetics, and various biological applications, supported by research findings and case studies.

Chemical Structure and Properties

This compound is characterized by its five-membered nitrogen-containing ring structure, which contributes to its unique chemical properties. The compound can exist in various stereoisomeric forms, influencing its biological activity and efficacy.

Target of Action

The primary targets of this compound include various enzymes and receptors. Pyrrolidine derivatives are known to act as organocatalysts in asymmetric reactions, which are crucial for synthesizing chiral compounds used in pharmaceuticals.

Mode of Action

The compound activates aldehydes or ketones, facilitating several asymmetric catalytic processes such as:

- Aldol Reaction

- Mannich Reaction

- Michael Reaction

This activation is essential for the compound's role in catalysis and potential therapeutic applications.

ADME Properties

Understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound is vital for assessing its efficacy in biological systems. Pyrrolidine derivatives typically exhibit good solubility in water and organic solvents, enhancing their bioavailability.

Biological Activities

Recent studies have highlighted a range of biological activities associated with pyrrolidine derivatives, including:

- Antimicrobial Activity : Certain derivatives have shown significant activity against various bacterial strains, indicating potential use in treating infections.

- Anticancer Effects : Research demonstrates that some pyrrolidine compounds can inhibit cancer cell proliferation, making them candidates for cancer therapy.

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, such as neuronal nitric oxide synthase (nNOS), relevant in neuroprotection and cardiovascular health .

Neuronal Nitric Oxide Synthase Inhibition

A study demonstrated that enantiomerically pure isomers of a related compound exhibited potent inhibition of nNOS with a Ki value of 5 nM. The selectivity for nNOS over other isoforms was more than 3,800-fold, highlighting the importance of chirality in the compound's biological activity.

Antimicrobial Activity Against Pathogens

Research on pyrrolidine derivatives showed that certain compounds exhibited enhanced activity against Acinetobacter baumannii strains. For instance, a derivative demonstrated four times greater activity compared to standard antibiotics like ampicillin.

Summary of Biological Activities

Propiedades

IUPAC Name |

3-prop-2-enoxypyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-2-5-9-7-3-4-8-6-7/h2,7-8H,1,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGFDHSFHFFLSTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.